N2,N4-bis(2,3-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride N2,N4-bis(2,3-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1216436-29-1
VCID: VC6397474
InChI: InChI=1S/C23H28N6O.2ClH/c1-15-7-5-9-19(17(15)3)24-21-26-22(25-20-10-6-8-16(2)18(20)4)28-23(27-21)29-11-13-30-14-12-29;;/h5-10H,11-14H2,1-4H3,(H2,24,25,26,27,28);2*1H
SMILES: CC1=C(C(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4C)C)C.Cl.Cl
Molecular Formula: C23H30Cl2N6O
Molecular Weight: 477.43

N2,N4-bis(2,3-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride

CAS No.: 1216436-29-1

Cat. No.: VC6397474

Molecular Formula: C23H30Cl2N6O

Molecular Weight: 477.43

* For research use only. Not for human or veterinary use.

N2,N4-bis(2,3-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride - 1216436-29-1

Specification

CAS No. 1216436-29-1
Molecular Formula C23H30Cl2N6O
Molecular Weight 477.43
IUPAC Name 2-N,4-N-bis(2,3-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride
Standard InChI InChI=1S/C23H28N6O.2ClH/c1-15-7-5-9-19(17(15)3)24-21-26-22(25-20-10-6-8-16(2)18(20)4)28-23(27-21)29-11-13-30-14-12-29;;/h5-10H,11-14H2,1-4H3,(H2,24,25,26,27,28);2*1H
Standard InChI Key IVRGJUZIOCJWPC-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4C)C)C.Cl.Cl

Introduction

N2,N4-bis(2,3-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a synthetic organic compound belonging to the class of triazine derivatives. These compounds are characterized by a six-membered ring containing three nitrogen atoms and are known for their diverse biological activities, including potential applications in medicinal chemistry, particularly in the development of anticancer agents.

Synthesis Methods

The synthesis of N2,N4-bis(2,3-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride typically involves a multi-step process similar to other triazine derivatives. The general approach includes:

  • Formation of the Triazine Core: Cyanuric chloride reacts with appropriate amines under controlled conditions to form the triazine ring.

  • Substitution Reactions: The 2,3-dimethylphenyl groups are introduced through nucleophilic substitution reactions, replacing chlorine atoms on the triazine ring.

  • Morpholino Group Addition: The morpholino group is added through a similar substitution reaction.

Biological Activity

Triazine derivatives, including N2,N4-bis(2,3-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride, are explored for their potential biological activities, particularly in cancer research. These compounds can interact with various molecular targets involved in cell signaling and proliferation, such as phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for cell growth and metabolism.

Cancer Cell LineIC50 (μM)
MCF-7 (breast cancer)Not specified
A549 (lung cancer)Not specified
HeLa (cervical cancer)Not specified

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